Titanium citrate

Description

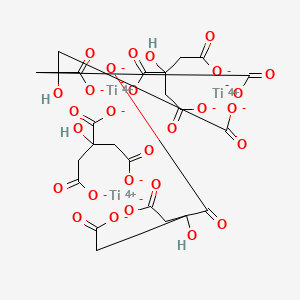

Structure

3D Structure of Parent

Properties

Molecular Formula |

C24H20O28Ti3 |

|---|---|

Molecular Weight |

900 g/mol |

IUPAC Name |

2-hydroxypropane-1,2,3-tricarboxylate;titanium(4+) |

InChI |

InChI=1S/4C6H8O7.3Ti/c4*7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h4*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;;;;3*+4/p-12 |

InChI Key |

MSYNCHLYGJCFFY-UHFFFAOYSA-B |

Canonical SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Ti+4].[Ti+4].[Ti+4] |

Synonyms |

titanium citrate |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Titanium (III) Citrate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the synthesis of titanium (III) citrate (B86180) from titanium trichloride, tailored for researchers, scientists, and professionals in drug development. This document outlines a common synthetic protocol, presents key characterization data, and illustrates the experimental workflow.

Introduction

Titanium (III) citrate is a powerful reducing agent with applications in various scientific fields, including biochemistry and microbiology. Its ability to create and maintain anaerobic conditions makes it a valuable tool in the study of oxygen-sensitive biological systems.[1][2] In the context of drug development, its reducing potential may be harnessed for specific chemical transformations or to modulate redox-sensitive pathways. This guide details a widely used method for its preparation from titanium (III) chloride and sodium citrate.

Experimental Protocol

The synthesis of titanium (III) citrate from titanium (III) chloride is a straightforward aqueous reaction. The following protocol is a compilation of methodologies reported in scientific literature.[3][4]

Materials:

-

Titanium (III) chloride (TiCl₃) solution (e.g., 15% w/v)

-

Sodium citrate solution (e.g., 0.2 M)

-

Saturated sodium carbonate (Na₂CO₃) solution

-

Deoxygenated water

-

Nitrogen (N₂) gas

Procedure:

-

Preparation of Reagents: Prepare a 0.2 M solution of sodium citrate in deoxygenated water. Ensure all solutions are thoroughly purged with nitrogen gas to remove dissolved oxygen, which can oxidize the titanium (III) species.

-

Reaction: In an oxygen-free environment (e.g., under a stream of nitrogen), add 5 mL of a 15% titanium (III) chloride solution to 50 mL of the 0.2 M sodium citrate solution with continuous stirring.[3] A violet color, characteristic of the Ti(III) ion in solution, should be observed.

-

Neutralization: Carefully neutralize the resulting solution by adding a saturated sodium carbonate solution dropwise until the desired pH is achieved.[3][4] The final pH will depend on the specific application.

-

Storage: The final titanium (III) citrate solution should be stored in a sealed serum bottle under a nitrogen atmosphere to prevent oxidation.[4]

Experimental Workflow

The synthesis process can be visualized as a sequential workflow, from reagent preparation to the final product storage.

Characterization Data

While comprehensive quantitative data such as yield and purity are not extensively reported in the literature, key spectroscopic characteristics of the synthesized titanium (III) citrate complex have been described. This information is crucial for the confirmation of the desired product.

| Parameter | Value | Reference |

| UV-Visible Spectroscopy | ||

| λmax | 547 nm | [5][6] |

| Molar Extinction Coefficient (ε) | 100 M⁻¹cm⁻¹ | [5][6] |

| Electron Paramagnetic Resonance (EPR) Spectroscopy | ||

| g-value | 1.949 | [5][6] |

| Linewidth | 60 G | [5][6] |

Biological Application: Role as a Reducing Agent

Titanium (III) citrate's primary role in biological research is that of a potent and non-toxic reducing agent.[1] This property is particularly useful for creating and maintaining anaerobic environments required for the culture of obligate anaerobes.[1][2] In the context of drug development, its ability to reduce specific biomolecules or maintain a reduced state in a system could be explored. The logical relationship of its application as a reducing agent in a biological system is depicted below.

Conclusion

The synthesis of titanium (III) citrate from titanium (III) chloride provides a valuable tool for researchers in various fields, including drug development. The protocol outlined in this guide, along with the provided characterization data and workflow diagrams, offers a solid foundation for the successful preparation and application of this potent reducing agent. Further research to quantify reaction yields and purity would be beneficial for standardizing its use in sensitive applications.

References

- 1. Titanium (III) citrate as a nontoxic oxidation-reduction buffering system for the culture of obligate anaerobes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Titanium (III) citrate as a nontoxic oxidation-reduction buffering system for the culture of obligate anaerobes. | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Titanium (III) citrate solution (Zehnder and Wuhrmann 1976) | Solutions | MediaDive [mediadive.dsmz.de]

- 5. Photogeneration of titanium(III) from titanium(IV) citrate in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Preparation of Titanium Citrate from Titanium Isopropoxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of titanium citrate (B86180) from titanium isopropoxide. It is intended for researchers, scientists, and professionals in drug development who are interested in the preparation and application of titanium-based coordination complexes. This document details the underlying chemistry, experimental protocols, and characterization of the resulting compounds, with a focus on reproducibility and clear data presentation.

Introduction

Titanium citrate, a coordination complex formed between titanium (IV) and citric acid, has garnered significant interest across various scientific and industrial fields. Its biocompatibility and solubility make it a promising candidate for biomedical applications, including drug delivery systems. Furthermore, it serves as a versatile catalyst in polymerization processes and finds use in environmental remediation. The synthesis of this compound from titanium isopropoxide offers a reliable route to obtaining this valuable compound. The reaction is highly dependent on factors such as pH, temperature, and reactant stoichiometry, which dictate the formation of either mononuclear or polynuclear complexes. This guide will explore the nuances of this synthesis, providing detailed methodologies and characterization data.

Synthesis of this compound

The primary method for preparing this compound involves the reaction of titanium isopropoxide with citric acid in an aqueous medium. This process can be tailored to yield different structural forms of this compound, primarily by controlling the pH and the molar ratio of the reactants.

General Reaction Scheme

Titanium isopropoxide, when introduced to an aqueous solution of citric acid, undergoes hydrolysis and subsequent complexation with the citrate ligands. The isopropanol (B130326) is released as a byproduct, which is typically removed through distillation.

Reaction: Ti{OCH(CH₃)₂}₄ + n C₆H₈O₇ → [Ti(C₆H₈-xO₇)n] + 4 (CH₃)₂CHOH

The structure of the resulting this compound complex is highly sensitive to the pH of the solution. Under alkaline conditions (pH 7–9), mononuclear complexes such as [Ti(H₂cit)₃]²⁻ and [Ti(cit)₃]⁸⁻ tend to dominate, where the citrate ligands are fully deprotonated and form stable octahedral coordination with the Ti(IV) ion.[1] Conversely, solutions with a lower citrate-to-titanium ratio may lead to the formation of insoluble oxo-titanium citrate complexes.[2]

Experimental Protocols

Several methods have been developed for the synthesis of this compound, each offering distinct advantages in terms of control over the final product's properties.

Method 1: Polymeric Precursor Method

This approach provides excellent control over the synthesis parameters, leading to a high-purity product.

-

Procedure:

-

Titanium isopropoxide is mixed with citric acid in an aqueous solution.

-

The mixture is heated under reflux to facilitate the complexation reaction.

-

Upon completion, the resulting solution can be concentrated to yield solid this compound.[1]

-

A variation of this involves adding titanium isopropoxide to a 50% w/w aqueous citric acid solution, followed by the removal of the 2-propanol byproduct via distillation. The final solution is then diluted with distilled water to the desired titanium concentration.[3]

-

Method 2: Gel Method

This method is noted for producing a highly water-soluble this compound photocatalyst.

-

Procedure:

Method 3: Microwave-Assisted Synthesis

This technique utilizes microwave energy to accelerate the reaction, offering a more efficient synthesis route.

-

Procedure:

-

A titanium precursor is mixed with citric acid.

-

The mixture is subjected to microwave radiation, which provides rapid heating and promotes the formation of the this compound complex.[1]

-

Quantitative Data Summary

The following table summarizes key quantitative data related to the synthesis and characterization of this compound complexes prepared from titanium isopropoxide.

| Parameter | Value / Range | Method | Reference |

| Reactant Molar Ratio (Citric Acid:Ti) | 1:1 to 3:1 | Various | [2][6][7] |

| pH Range | 2 - 9 | Various | [1][4][6][7][8][9] |

| Reaction Temperature | 70 °C (overnight stirring) | Polymeric Precursor | [6] |

| Yield | Nearly quantitative (for specific complexes) | Not specified | [10] |

| Solubility | Highly soluble in water | General observation | [1][4] |

| Appearance | White or off-white powder | General observation | [1] |

Characterization of this compound

A variety of analytical techniques are employed to confirm the formation and elucidate the structure of the synthesized this compound complexes.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for analyzing the structure of the complex in solution and in the solid state.[4][6][8] The coordination of the citrate ligand to the titanium ion through its α-alkoxy and α-carboxy groups leads to significant downfield shifts in the ¹³C NMR spectra for the corresponding carbon atoms.[6]

-

X-ray Diffraction (XRD): Single-crystal XRD is used to determine the precise molecular structure of crystalline this compound complexes, revealing details about the coordination environment of the titanium center.[4][6]

-

Raman Spectroscopy: This technique provides insights into the vibrational modes of the molecule and is consistent with the structural data obtained from XRD.[2][4]

-

Cyclic Voltammetry: This electrochemical method is used to define the redox properties of the this compound complexes, which are often pH-sensitive.[8][9]

Logical Workflow of this compound Synthesis

The following diagram illustrates the general workflow for the preparation of this compound from titanium isopropoxide.

Conclusion

The synthesis of this compound from titanium isopropoxide is a versatile and controllable process that yields a range of valuable coordination complexes. By carefully manipulating reaction parameters such as pH and reactant ratios, researchers can tailor the structure and properties of the final product to suit specific applications in medicine, catalysis, and environmental science. The detailed protocols and characterization data provided in this guide serve as a foundational resource for professionals working in these fields, enabling further innovation and development.

References

- 1. Buy this compound (EVT-1586017) [evitachem.com]

- 2. Unprecedented oxo-titanium citrate complex precipitated from aqueous citrate solutions, exhibiting a novel bilayered Ti8O10 structural core - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. WO2014122070A1 - Method for the production of a titanium containing catalyst, titanium containing catalyst, method for the production of polyester and polyester - Google Patents [patents.google.com]

- 4. Facile preparation of water-soluble this compound with highly efficient quasi-homogeneous photocatalytic reduction of Cr(vi) - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. users.uoa.gr [users.uoa.gr]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

In-Depth Technical Guide: Redox Potential of Titanium Citrate at Varying pH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the redox potential of titanium citrate (B86180), a crucial parameter for its application in various scientific and pharmaceutical contexts. A thorough understanding of how pH influences the redox behavior of titanium citrate is essential for its use as a reducing agent and in the development of titanium-based therapeutics. This document summarizes key quantitative data, details experimental methodologies for its measurement, and provides a visual representation of the pH-dependent redox relationship.

Core Concept: pH-Dependent Redox Behavior

The redox potential of the Ti(IV)/Ti(III)-citrate couple is highly dependent on the pH of the aqueous solution. As the pH increases, the redox potential becomes significantly more negative. This phenomenon is attributed to the deprotonation of the citrate ligand, which stabilizes the Ti(IV) state to a greater extent than the Ti(III) state, thus making the reduction of Ti(IV) to Ti(III) more difficult at higher pH values. The speciation of this compound complexes in solution is complex and varies with both pH and the titanium-to-citrate ratio, further influencing the observed redox potentials.

Quantitative Data: Redox Potential of this compound vs. pH

The following table summarizes the reported half-wave potential (E₁⸝₂) values for the Ti(IV)/Ti(III)-citrate redox couple at various pH levels. These values were determined using cyclic voltammetry.

| pH | Half-Wave Potential (E₁⸝₂) vs. NHE (mV) | Reference |

| 5.3 | Approximately -550 | Uppal, R., et al. Inorganic Chemistry2006 , 45 (4), 1795–1804 (data estimated from plot) |

| 6.0 | Approximately -650 | Uppal, R., et al. Inorganic Chemistry2006 , 45 (4), 1795–1804 (data estimated from plot) |

| 6.7 | Approximately -750 | Uppal, R., et al. Inorganic Chemistry2006 , 45 (4), 1795–1804 (data estimated from plot) |

| 7.0 | < -800 | Uppal, R., et al. Inorganic Chemistry2006 , 45 (4), 1795–1804[1] |

| 8.0 | Approximately -900 | Uppal, R., et al. Inorganic Chemistry2006 , 45 (4), 1795–1804 (data estimated from plot) |

Note: The values for pH 5.3, 6.0, 6.7, and 8.0 are estimated from the graphical data presented in the supporting information of the cited reference.

Experimental Protocols

The determination of the redox potential of this compound at varying pH is typically performed using cyclic voltammetry. The following is a detailed methodology based on established protocols.

Preparation of this compound Solutions

Materials:

-

Titanium(IV) chloride (TiCl₄) or Titanium(IV) oxysulfate (TiOSO₄)

-

Citric acid or Sodium citrate

-

High-purity water (e.g., nanopure)

-

Buffer solutions for pH adjustment (e.g., phosphate, borate) or dilute HCl/NaOH

-

Supporting electrolyte (e.g., Potassium Nitrate - KNO₃)

Procedure:

-

Stock Solution of Titanium: A stock solution of a titanium salt is prepared in an acidic environment to prevent hydrolysis. For example, TiCl₄ can be dissolved in dilute HCl.

-

Citrate Solution: A solution of citric acid or sodium citrate is prepared in high-purity water. A molar excess of citrate to titanium (e.g., 3:1 or greater) is often used to ensure the formation of well-defined tris-citrate complexes.

-

Formation of this compound Complex: The titanium stock solution is slowly added to the citrate solution with constant stirring.

-

pH Adjustment: The pH of the resulting this compound solution is carefully adjusted to the desired value using appropriate buffer solutions or dropwise addition of dilute acid or base. The pH should be monitored using a calibrated pH meter.

-

Addition of Supporting Electrolyte: A supporting electrolyte, such as KNO₃ (e.g., to a final concentration of 0.1 M), is added to the solution to ensure sufficient conductivity for the electrochemical measurement.[2]

-

Degassing: The solution is purged with an inert gas, such as argon or nitrogen, for at least 15-20 minutes prior to the electrochemical measurement to remove dissolved oxygen, which can interfere with the redox measurements.[2]

Cyclic Voltammetry Measurement

Apparatus:

-

Potentiostat

-

Three-electrode electrochemical cell

-

Working Electrode: Glassy carbon or platinum electrode

-

Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode

-

Counter (Auxiliary) Electrode: Platinum wire or gauze

Procedure:

-

Cell Assembly: The three electrodes are assembled in the electrochemical cell containing the prepared and degassed this compound solution.

-

Instrument Setup: The potentiostat is configured for a cyclic voltammetry experiment. Key parameters to be set include:

-

Initial and Final Potentials: The potential window should be set to encompass the expected redox event of the Ti(IV)/Ti(III) couple.

-

Scan Rate: A typical scan rate is 100 mV/s, although this can be varied to investigate the kinetics of the electron transfer.

-

Number of Cycles: Typically 2-3 cycles are sufficient to obtain a stable voltammogram.

-

-

Data Acquisition: The cyclic voltammogram is recorded. The resulting plot will show the current response as a function of the applied potential.

-

Data Analysis: The half-wave potential (E₁⸝₂) is determined from the cyclic voltammogram. For a quasi-reversible system, this can be estimated as the average of the cathodic (reduction) and anodic (oxidation) peak potentials. All potentials should be converted and reported versus a standard reference electrode, such as the Normal Hydrogen Electrode (NHE).

Visualization of pH-Dependent Redox Potential

The following diagram illustrates the general relationship between the pH of the solution and the redox potential of the this compound complex.

Caption: Relationship between pH and the redox potential of this compound.

This guide provides foundational knowledge for researchers working with this compound. For specific applications, it is recommended to perform detailed electrochemical studies under the precise experimental conditions of interest.

References

Stability and Degradation of Titanium Citrate Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation of titanium citrate (B86180) solutions. Titanium citrate, a complex of titanium with citric acid, is utilized in various applications, including as a contrast agent in medical imaging, in drug delivery systems, and as a cross-linking agent. Understanding its stability and degradation pathways is crucial for ensuring its efficacy, safety, and shelf-life in these applications. This document outlines the key factors influencing the stability of this compound solutions, details its degradation pathways, and provides standardized experimental protocols for its analysis.

Factors Influencing the Stability of this compound Solutions

The stability of this compound solutions is primarily influenced by pH, temperature, light exposure, and the presence of other reactive species. The coordination chemistry of titanium(IV) with citrate is complex, with various species coexisting in equilibrium depending on the solution's pH.

Effect of pH

The pH of the aqueous solution is the most critical factor governing the speciation and stability of titanium(IV) citrate complexes.[1][2] At a low pH, titanium ions are more prone to hydrolysis, leading to the formation of titanium dioxide precipitates.[3] Citric acid acts as a chelating agent, forming soluble complexes with Ti(IV) and preventing its precipitation.[3]

The stoichiometry of the titanium-citrate complex varies with pH. In acidic to neutral conditions (pH 3-8), with a sufficient excess of citrate, 3:1 citrate-to-titanium complexes are predominant.[2] As the pH increases, the carboxylate groups of the citrate ligand progressively deprotonate, leading to different complex species.[2] The coordination complexes of Ti(IV) citrate are relatively stable against hydrolysis in aqueous solutions near neutral pH.[3] However, outside this optimal pH range, the complexes can dissociate, leading to the precipitation of titanium hydroxides or oxides.

Table 1: Stability Constants of Titanium(IV) Citrate Complexes

| Complex Species | Log β | Reference |

| [Ti(Hcit)]⁺ | 9.18 | [2] |

| [Ti(H₂cit)₃]²⁻ | 16.99 | [2] |

| [Ti(H₂cit)(Hcit)₂]⁴⁻ | 20.41 | [2] |

| [Ti(Hcit)₂(cit)]⁶⁻ | 16.11 | [2] |

| [Ti(cit)₃]⁸⁻ | 4.07 | [2] |

Note: H₄cit represents citric acid. The stability constants (β) are overall formation constants.

Effect of Temperature

Elevated temperatures can accelerate the degradation of this compound solutions. Thermal decomposition studies on citratoperoxo-Ti(IV)-gels, which are precursors for titanium dioxide, show that the decomposition of citrate ligands occurs at around 310°C.[4] While this is a solid-state decomposition temperature, it indicates the susceptibility of the citrate ligand to thermal degradation. In solution, prolonged exposure to high temperatures can lead to the breakdown of the citrate moiety and subsequent precipitation of titanium species.

Effect of Light

Titanium(IV) citrate solutions are susceptible to photodegradation upon exposure to ultraviolet (UV) radiation. This process involves the photoreduction of Ti(IV) to Titanium(III). The formation of Ti(III) citrate species can be observed by a change in the solution's color and is confirmed by techniques such as UV-Visible and electron paramagnetic resonance (EPR) spectroscopy. The resulting Ti(III) species are known to be excellent reducing agents.

Degradation Pathways

The degradation of this compound solutions can proceed through several pathways, primarily hydrolysis, thermal degradation, and photodegradation.

Hydrolytic Degradation

As discussed, hydrolysis is a key degradation pathway, especially at non-optimal pH values. The general mechanism involves the displacement of citrate ligands by water molecules, leading to the formation of titanium hydroxo and oxo species, which can further polymerize and precipitate as titanium dioxide. The chelation of titanium by citrate significantly inhibits this process, particularly in the neutral pH range.[3]

Photodegradation

The primary photodegradation pathway for titanium(IV) citrate involves a ligand-to-metal charge transfer (LMCT) process upon absorption of UV light. This results in the reduction of Ti(IV) to Ti(III) and the oxidation of the citrate ligand.

Experimental Protocols for Stability Assessment

A thorough assessment of the stability of this compound solutions requires a combination of analytical techniques to monitor changes in the physical and chemical properties of the solution over time and under various stress conditions.

General Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for conducting a stability study on this compound solutions.

Detailed Methodologies

3.2.1. Spectropotentiometric Titration for Stability Constant Determination

-

Objective: To determine the formation constants of titanium-citrate complexes at various pH values.

-

Apparatus: A temperature-controlled titration vessel, a calibrated pH electrode, a burette, and a nitrogen inlet.

-

Reagents: Standardized solutions of titanium(IV) chloride or sulfate, citric acid, sodium hydroxide (B78521) (carbonate-free), and an inert electrolyte (e.g., NaCl or KNO₃) to maintain constant ionic strength.

-

Procedure:

-

Prepare a series of solutions with varying ratios of titanium to citrate in the titration vessel.

-

Maintain a constant temperature and ionic strength throughout the experiment.

-

Purge the solution with nitrogen to exclude carbon dioxide.

-

Titrate the solution with the standardized sodium hydroxide solution.

-

Record the pH after each addition of the titrant.

-

Analyze the titration data using a suitable software package (e.g., HYPERQUAD) to calculate the stability constants of the various Ti-citrate species.[2]

-

3.2.2. High-Performance Liquid Chromatography (HPLC) for Degradation Product Analysis

-

Objective: To separate and quantify this compound and its degradation products.

-

Apparatus: An HPLC system equipped with a UV-Vis or diode-array detector (DAD).

-

Column: A reverse-phase C18 column is typically suitable.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact composition and gradient profile will need to be optimized.

-

Procedure:

-

Prepare a stock solution of this compound and subject it to the desired stress conditions (e.g., heat, light, acid/base hydrolysis).

-

At specified time points, withdraw aliquots of the stressed solution.

-

Dilute the aliquots appropriately with the mobile phase.

-

Inject the samples into the HPLC system.

-

Monitor the chromatogram at a wavelength where both the parent compound and potential degradation products absorb (e.g., around 250-310 nm for Ti(IV)-citrate complexes).[2]

-

Quantify the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.

-

3.2.3. Thermogravimetric Analysis-Mass Spectrometry (TGA-MS) for Thermal Decomposition Studies

-

Objective: To investigate the thermal stability and decomposition products of this compound.

-

Apparatus: A thermogravimetric analyzer coupled to a mass spectrometer.

-

Procedure:

-

Place a small, accurately weighed amount of the dried this compound sample into the TGA crucible.

-

Heat the sample at a constant rate (e.g., 5-10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Record the mass loss as a function of temperature.

-

Simultaneously, analyze the evolved gases using the mass spectrometer to identify the decomposition products.[4]

-

Logical Relationships in Titanium(IV) Citrate Speciation

The speciation of titanium(IV) citrate in aqueous solution is a complex equilibrium that is highly dependent on the pH. The following diagram illustrates the logical relationship between pH and the predominant species formed.

Conclusion

The stability of this compound solutions is a multifaceted issue, with pH being the most influential factor. Maintaining the pH within the optimal range of approximately 3 to 8 is critical to prevent hydrolysis and precipitation.[2] The complex is also susceptible to thermal and photodegradation, which should be considered during storage and application. A comprehensive stability assessment should employ a range of analytical techniques to monitor the integrity of the complex and identify any degradation products. The information and protocols provided in this guide serve as a valuable resource for researchers and professionals working with this compound solutions, enabling them to ensure the quality, efficacy, and safety of their formulations.

References

An In-depth Technical Guide to Titanium Citrate Coordination Complexes in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, speciation, and characterization of titanium(IV) citrate (B86180) coordination complexes in aqueous solutions. It details experimental protocols for their study and explores their burgeoning relevance in biomedical applications, particularly in drug development.

Core Concepts: Titanium and Citrate Interactions in Water

Titanium, the ninth most abundant element on Earth, is renowned for its biocompatibility, making it a staple in medical implants.[1] However, in its +4 oxidation state (Ti(IV)), it is highly prone to hydrolysis in aqueous environments, readily forming insoluble titanium dioxide precipitates. The coordination of Ti(IV) with chelating ligands like citric acid is crucial for creating stable, water-soluble complexes, thereby enhancing its bioavailability and potential for therapeutic applications.[2][3]

Citric acid, a tricarboxylic acid and a natural component of human metabolism, is an excellent chelating agent for Ti(IV). It can coordinate with the metal ion through its carboxylate and α-hydroxyl groups, forming stable, mononuclear complexes.[3][4] The speciation of these complexes—that is, the distribution of different complex forms—is highly dependent on the pH of the aqueous solution and the molar ratio of titanium to citrate.[5][6]

Speciation and Stability of Titanium(IV) Citrate Complexes

The interaction between Ti(IV) and citric acid in aqueous solution leads to the formation of various complex species. The predominant species and their stability are dictated by the pH of the medium. At lower pH values, protonated forms of the citrate ligand are more common in the coordination sphere, while at higher pH, deprotonation occurs.[6] Spectropotentiometric titrations have been instrumental in determining the stability constants (log β-values) of these complexes.[5]

With a sufficient excess of citrate (a ligand-to-metal ratio of at least 3:1), 3:1 citrate/titanium complexes are the dominant species in the pH range of 3 to 8.[5][7] The successive deprotonation of the citrate ligands as the pH increases leads to a variety of charged species.[5]

Below is a summary of the stability constants for various Ti(IV)-citrate complexes as determined by spectropotentiometric titration.

| Complex Species | log β-value |

| [Ti(Hcit)]⁺ | 9.18[5] |

| [Ti(H₂cit)₃]²⁻ | 16.99[5] |

| [Ti(H₂cit)(Hcit)₂]⁴⁻ | 20.41[5] |

| [Ti(Hcit)₂(cit)]⁶⁻ | 16.11[5] |

| [Ti(cit)₃]⁸⁻ | 4.07[5] |

| (Citric acid is denoted as H₄cit) |

Experimental Protocols

Synthesis of Titanium(IV) Citrate Complexes

The synthesis of specific titanium(IV) citrate complexes is highly pH-dependent. By controlling the pH of the reaction mixture, different crystalline complexes can be isolated.[6]

General Synthesis Workflow:

Protocol for the Synthesis of K₃[Ti(C₆H₆O₇)₂(C₆H₅O₇)]·K₄[Ti(C₆H₅O₇)₂(C₆H₆O₇)]·10H₂O at pH 4:

-

Dissolve 0.38 g (2.0 mmol) of anhydrous citric acid in 2 mL of nanopure water in a flask.

-

Slowly add 0.20 g (1.0 mmol) of TiCl₄ to the citric acid solution with continuous stirring.

-

Adjust the pH of the resulting solution to 4 by the dropwise addition of aqueous potassium hydroxide (B78521) (KOH).

-

Allow the reaction mixture to stir overnight at room temperature.

-

Place the reaction flask in a refrigerator at 4 °C.

-

Add cold ethanol to the solution to induce crystallization. Colorless crystals should form after several days.

-

Isolate the crystalline product by filtration.

-

Wash the crystals with a small amount of cold ethanol and dry them in vacuo.

Spectropotentiometric Titration for Stability Constant Determination

Spectropotentiometric titration is a powerful technique to determine the stability constants of metal-ligand complexes in solution.[5]

Experimental Setup and Procedure:

-

Solution Preparation: Prepare stock solutions of Ti(IV) (e.g., from TiCl₄), citric acid, a strong acid (e.g., HCl), and a carbonate-free strong base (e.g., NaOH) of known concentrations. Maintain a constant ionic strength using a background electrolyte (e.g., NaCl or KCl).

-

Titration Cell: Use a thermostatted titration vessel equipped with a pH electrode, a reference electrode, a stirrer, and a burette for the titrant.

-

Titration: Titrate a solution containing the Ti(IV) and citric acid with the standardized strong base. Record the pH and the corresponding volume of titrant added.

-

Data Analysis: Analyze the titration data using specialized software to calculate the protonation constants of the ligand and the stability constants of the metal-ligand complexes.

Workflow for Stability Constant Determination:

Cyclic Voltammetry

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of the titanium citrate complexes.[8]

Experimental Setup and Procedure:

-

Electrochemical Cell: A standard three-electrode cell is used, consisting of a working electrode (e.g., platinum disk), a reference electrode (e.g., saturated calomel (B162337) electrode, SCE), and an auxiliary electrode (e.g., platinum wire).[9]

-

Solution: The this compound complex is dissolved in an aqueous solution containing a supporting electrolyte (e.g., 0.1 M KNO₃) to ensure conductivity. The solution should be deoxygenated by purging with an inert gas like argon.

-

Measurement: The potential of the working electrode is swept linearly from an initial potential to a final potential and then back again, while the current response is measured.

-

Analysis: The resulting voltammogram provides information about the redox potentials and the reversibility of the electron transfer processes.

Biological Relevance and Potential Applications in Drug Development

Titanium complexes, in general, are being investigated as potential anticancer agents, offering an alternative to platinum-based drugs.[1][2] The use of a physiological ligand like citrate can enhance the hydrolytic stability and water solubility of titanium compounds, potentially improving their bioavailability and cell penetration.[2]

The cytotoxic mechanism of titanium complexes is still under investigation but is thought to be distinct from that of cisplatin, which primarily targets DNA.[10] Current research suggests that titanium complexes may exert their anticancer effects through multiple pathways, including:

-

Interaction with Serum Proteins: Upon entering the bloodstream, this compound complexes can interact with proteins like transferrin.[3] This interaction may facilitate the transport of titanium into cancer cells.

-

Induction of Endoplasmic Reticulum (ER) Stress: Some titanium complexes have been shown to induce ER stress, which can trigger apoptosis (programmed cell death).[11]

-

Generation of Reactive Oxygen Species (ROS): Although Ti(IV) is a non-redox active metal, some titanium complexes have been observed to increase mitochondrial ROS levels, which can lead to cellular damage and apoptosis.[2]

Proposed Cytotoxicity Pathway of Titanium(IV) Complexes:

Conclusion

This compound coordination complexes represent a fascinating and promising area of research. Their aqueous chemistry is complex and highly pH-dependent, leading to a variety of species with differing stabilities. The ability to form stable, water-soluble complexes opens up possibilities for their application in various fields, most notably in the development of novel anticancer therapeutics. Further research into their precise mechanisms of action and interactions with biological systems will be crucial in realizing their full potential.

References

- 1. DOT Language | Graphviz [graphviz.org]

- 2. An anticancer Ti(IV) complex increases mitochondrial reactive oxygen species levels in relation with hypoxia and endoplasmic-reticulum stress: A distinct non DNA-related mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Key toxic pathways of hepatotoxicity induced by titanium dioxide nanoparticles through multi-omics analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Comprehensive Review on the Development of Titanium Complexes as Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ossila.com [ossila.com]

- 8. GraphViz Examples and Tutorial [graphs.grevian.org]

- 9. researchgate.net [researchgate.net]

- 10. sketchviz.com [sketchviz.com]

- 11. pubs.acs.org [pubs.acs.org]

The Solubility of Titanium Citrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of titanium citrate (B86180) in various solvents. The information is curated for professionals in research, science, and drug development who require a deep understanding of the physicochemical properties of this compound. This document details the solubility characteristics, presents experimental protocols for its synthesis and analysis, and visualizes key processes.

Executive Summary

Titanium citrate, a complex of titanium with citric acid, exhibits variable solubility highly dependent on the solvent, pH, and the specific stoichiometry of the complex. Generally, this compound complexes are soluble in aqueous solutions, forming different species as a function of pH.[1][2][3][4][5][6][7] Conversely, they are largely insoluble in common organic solvents such as alcohols (methanol, ethanol (B145695), isopropanol), acetonitrile, and dimethyl sulfoxide (B87167) (DMSO).[1] The aqueous solubility is a critical factor in its biological and pharmaceutical applications, influencing its bioavailability and interaction with biological systems.

Quantitative Solubility Data

| Solvent System | Solubility | Remarks | Citations |

| Aqueous Solutions | |||

| Water | Readily Soluble | Solubility is pH-dependent, with different citrate-to-titanium complex species predominating at different pH ranges (e.g., 3:1 complexes at pH 3-8).[2][3][8] The formation of water-soluble complexes is a key feature.[4][5] | [1][2][3][4][5][8] |

| Buffered Solutions | Soluble | The speciation and stability of this compound complexes are highly dependent on the pH of the buffer. | [2][3] |

| Physiological Saline | Soluble | Assumed to be soluble due to its high solubility in water, which is critical for biological applications. | |

| Organic Solvents | |||

| Methanol | Insoluble | - | [1] |

| Ethanol | Insoluble | Cold ethanol is used to induce crystallization of this compound complexes from aqueous solutions.[1] | [1] |

| Isopropanol | Insoluble | - | [1] |

| Acetonitrile | Insoluble | - | [1] |

| Dimethyl Sulfoxide (DMSO) | Insoluble | - | [1] |

Experimental Protocols

Synthesis of a Mononuclear Titanium(IV)-Citrate Complex

This protocol is adapted from the synthesis of K₃[Ti(C₆H₆O₇)₂(C₆H₅O₇)]·K₄[Ti(C₆H₅O₇)₂(C₆H₆O₇)]·10H₂O.[1]

Materials:

-

Titanium tetrachloride (TiCl₄)

-

Anhydrous citric acid

-

Potassium hydroxide (B78521) (KOH) solution (1:1 in water)

-

Ethanol

-

Deionized water

Procedure:

-

Dissolve 0.38 g (2.0 mmol) of anhydrous citric acid in 2 mL of deionized water in a flask.

-

Slowly add 0.20 g (1.0 mmol) of TiCl₄ to the solution under continuous stirring.

-

Allow the reaction mixture to stir overnight at room temperature.

-

On the following day, slowly add the aqueous KOH solution to adjust the pH to a final value of 4.0.

-

Place the reaction flask in a refrigerator at 4 °C.

-

Add cold ethanol to the cooled reaction mixture to induce crystallization.

-

After several days, a colorless crystalline material will deposit.

-

Isolate the product by filtration and dry it in vacuo.

Determination of Titanium Concentration by Spectrophotometry

This method is a general approach for the determination of titanium (IV) concentration in a solution.

Materials:

-

This compound solution of unknown concentration

-

Tannic acid solution (1x10⁻³ M)

-

Citrate buffer (pH 6)

-

Triton X-100 (surfactant)

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a blank solution for spectrophotometric measurement.

-

In a 10 mL measuring flask, mix 0.5 mL of the titanium (IV) sample solution, 1.5 mL of the tannic acid solution, and 0.3 mL of Triton X-100.

-

Complete the volume to the mark with the citrate buffer (pH 6).

-

Mix the solution thoroughly.

-

After 5 minutes, measure the absorbance of the solution at 436 nm against the blank.

-

Determine the concentration of titanium (IV) by comparing the absorbance to a pre-established calibration curve.

Diagrams and Visualizations

Experimental Workflow for this compound Synthesis

Caption: Synthesis of a Titanium-Citrate Complex.

Logical Relationship of Factors Affecting this compound Solubility

Caption: Key Determinants of Solubility.

References

- 1. users.uoa.gr [users.uoa.gr]

- 2. Titanium(IV) citrate speciation and structure under environmentally and biologically relevant conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Facile preparation of water-soluble this compound with highly efficient quasi-homogeneous photocatalytic reduction of Cr(vi) - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Buy this compound (EVT-1586017) [evitachem.com]

- 6. What is this compound - Properties & Specifications [eleph-citrics.com]

- 7. echemi.com [echemi.com]

- 8. researchgate.net [researchgate.net]

Spectroscopic Analysis of Titanium (IV) Citrate Complexes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize titanium (IV) citrate (B86180) complexes. These complexes are of significant interest in various fields, including materials science, environmental chemistry, and particularly in the pharmaceutical industry, where they are explored for applications such as drug delivery.[1][2][3] Understanding the speciation, stability, and structure of these complexes is paramount for their effective application, and spectroscopic methods are the primary tools for this purpose.

Introduction to Titanium (IV) Citrate Complexes

Titanium (IV) is a d0 metal ion that is highly prone to hydrolysis in aqueous solutions, often leading to the formation of insoluble titanium dioxide.[4] However, in the presence of chelating ligands like citric acid, stable, water-soluble complexes are formed. Citric acid, a tricarboxylic acid with a hydroxyl group, can coordinate with titanium (IV) in various modes, leading to the formation of different complex species depending on factors such as pH and the ligand-to-metal ratio.[5][6] The predominant species in solution, especially with an excess of the ligand, are often 3:1 citrate/titanium complexes.[4][7]

Spectroscopic analysis is crucial for elucidating the nature of these complexes in solution and in the solid state. This guide will delve into the application of several key spectroscopic techniques for the analysis of titanium (IV) citrate complexes.

Spectroscopic Characterization Techniques

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for studying the formation and speciation of titanium (IV) citrate complexes. While Ti(IV) itself does not exhibit d-d electronic transitions, complexation with citrate leads to the appearance of strong ligand-to-metal charge-transfer (LMCT) bands in the UV region.[4][7]

These LMCT bands are typically observed between 250 and 310 nm, with molar absorptivity values (ε) in the range of 5000-7000 M-1cm-1.[4][7][8] The position and intensity of these bands are sensitive to the coordination environment of the titanium ion and the protonation state of the citrate ligand, which is highly pH-dependent. Spectropotentiometric titrations monitored by UV-Vis spectroscopy are commonly employed to determine the stability constants of the various complex species in solution.[4][7]

Table 1: UV-Vis Spectroscopic Data for Titanium (IV) Citrate Complexes

| Complex Species | λmax (nm) | Molar Absorptivity (ε) (M-1cm-1) | Reference |

| [Ti(Hcit)]+ | ~250-310 | ~5000-7000 | [4][7] |

| [Ti(H2cit)3]2- | ~250-310 | ~5000-7000 | [4][7] |

| [Ti(H2cit)(Hcit)2]4- | ~250-310 | ~5000-7000 | [4][7] |

| [Ti(Hcit)2(cit)]6- | ~250-310 | ~5000-7000 | [4][7] |

| [Ti(cit)3]8- | ~250-310 | ~5000-7000 | [4][7] |

Note: The exact λmax and ε values can vary depending on the specific protonation state and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly 1H and 13C NMR, provides detailed information about the structure and coordination of the citrate ligand to the titanium (IV) center. Upon complexation, the chemical shifts of the citrate protons and carbons are altered.

The most significant changes in the 13C NMR spectra are observed for the carbon atoms bearing the α-hydroxyl and α-carboxyl groups, which are directly involved in chelation to the titanium ion. These carbon signals typically experience a large downfield shift, confirming the coordination of these functional groups.[5][6][9] Solid-state 13C MAS NMR spectroscopy can also be used to study the coordination in solid complexes.[10]

Table 2: Representative 13C NMR Chemical Shift Data

| Carbon Atom | Free Citrate (ppm) | Coordinated Citrate (ppm) | Observation |

| α-carboxyl | ~176 | Downfield shift | Indicates coordination |

| α-alkoxyl | ~73 | Downfield shift | Indicates coordination |

| β-carboxyl | ~178 | Smaller shift | May or may not be coordinated |

Note: Specific chemical shifts are dependent on the solvent, pH, and the specific complex formed.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of the citrate ligand and the Ti-O bonds. The coordination of the carboxylate groups to the titanium center leads to characteristic shifts in their symmetric and asymmetric stretching frequencies. New bands corresponding to the Ti-O stretching modes also appear in the low-frequency region of the Raman spectra, typically between 500 and 700 cm-1.[11]

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a powerful technique for identifying the stoichiometry of titanium (IV) citrate complexes in solution. It can confirm the presence of various species, such as 1:1, 1:2, and 3:1 citrate/titanium complexes, by detecting their corresponding mass-to-charge ratios.[4][7][12][13] This technique is particularly useful for corroborating the speciation models derived from potentiometric and spectrophotometric data.

Quantitative Data Summary

The stability of titanium (IV) citrate complexes is a critical parameter for their application. The following table summarizes the stability constants (log β) for various species.

Table 3: Stability Constants of Titanium (IV) Citrate Complexes

| Complex Species | log β | Reference |

| [Ti(Hcit)]+ | 9.18 | [4][7] |

| [Ti(H2cit)3]2- | 16.99 | [4][7] |

| [Ti(H2cit)(Hcit)2]4- | 20.41 | [4][7] |

| [Ti(Hcit)2(cit)]6- | 16.11 | [4][7] |

| [Ti(cit)3]8- | 4.07 | [4][7] |

| Ti-citrate (1:1) log K1 | 7.8351 | [14] |

Experimental Protocols

Synthesis of Titanium (IV) Citrate Complexes

A general procedure for the synthesis of titanium (IV) citrate complexes in aqueous solution involves the reaction of a titanium (IV) precursor, such as titanium (IV) chloride (TiCl4) or titanium isopropoxide, with citric acid.[9][10][15] The pH of the solution is a critical parameter that dictates the specific complex formed and is adjusted using a base like sodium hydroxide, potassium hydroxide, or ammonia.[9][10][15] Crystalline products can often be obtained by the slow evaporation of the solvent or by the addition of a miscible organic solvent like ethanol.[10][15]

UV-Vis Spectrophotometry

-

Preparation of Stock Solutions : Prepare stock solutions of a titanium (IV) salt (e.g., TiCl4) and citric acid in a suitable solvent (e.g., deionized water or a buffered solution).

-

Sample Preparation : For speciation studies, a series of solutions with varying ligand-to-metal ratios and pH values should be prepared.

-

Spectrophotometric Measurement : Record the UV-Vis spectra of the solutions over a wavelength range of approximately 200-400 nm. Use a suitable blank (e.g., the solvent or a solution containing only the ligand).

-

Data Analysis : Analyze the changes in absorbance at specific wavelengths as a function of pH or ligand concentration to determine stability constants using appropriate software.[4]

NMR Spectroscopy

-

Sample Preparation : Dissolve the synthesized titanium (IV) citrate complex or prepare a solution by mixing the titanium precursor and citric acid in a deuterated solvent (e.g., D2O). The concentration should be in the range of 0.02–0.10 M.[10]

-

NMR Measurement : Acquire 1H and 13C NMR spectra on a high-resolution NMR spectrometer.

-

Data Analysis : Compare the chemical shifts of the complex with that of free citric acid under similar conditions to identify the coordination sites.

Visualizations

Caption: Experimental workflow for the synthesis and spectroscopic analysis of titanium (IV) citrate complexes.

Caption: Logical relationship between reaction conditions and the resulting titanium (IV) citrate species.

References

- 1. Targeted Drug Delivery from Titanium Implants: A Review of Challenges and Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Titanium Implants and Local Drug Delivery Systems Become Mutual Promoters in Orthopedic Clinics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Construction of Local Drug Delivery System on Titanium-Based Implants to Improve Osseointegration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pH-dependent isolations and spectroscopic, structural, and thermal studies of titanium citrate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Titanium(IV) citrate speciation and structure under environmentally and biologically relevant conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. users.uoa.gr [users.uoa.gr]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Aqueous spectroscopy and redox properties of carboxylate-bound titanium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Stability studies of titanium–carboxylate complexes: A mu... [degruyterbrill.com]

- 15. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Titanium Citrate Speciation in Biological Media

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the speciation of titanium citrate (B86180) complexes in aqueous environments relevant to biological systems. Understanding the specific forms in which titanium citrate exists is crucial for assessing its bioavailability, toxicity, and potential therapeutic applications. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex interactions and analytical workflows.

Introduction: The Importance of Speciation

Titanium, long considered biologically inert, is now recognized to have complex interactions within physiological systems. When complexed with citrate, a ubiquitous biological chelator, titanium(IV) forms water-soluble species that are relatively stable against hydrolysis at neutral pH.[1][2][3] The specific nature of these complexes—their stoichiometry, charge, and protonation state—is highly dependent on factors such as pH and the molar ratio of citrate to titanium.[1][2][3] This speciation dictates the subsequent biological fate of the titanium ion, including its interaction with proteins and cellular membranes.[3] For drug development, controlling and understanding this speciation is paramount for ensuring consistent delivery and activity of titanium-based therapeutic agents.

Quantitative Speciation Data

The speciation of titanium(IV) citrate in aqueous solution has been primarily investigated through spectropotentiometric titrations.[1][2] The following tables summarize the key stability constants for various mononuclear this compound species.

Stability of Titanium(IV) Citrate Complexes

The predominant species formed are highly dependent on the ligand-to-metal ratio. At a citrate-to-titanium ratio of 3:1 or greater, tris-citrate complexes are the major forms in solution across a pH range of 3 to 8.[1][2][3] Below this ratio, the formation of hydroxo- or oxo-metal species is likely, though the data is more difficult to model.[1][2]

Table 1: Overall Formation Constants (log β) for Ti(IV)-Citrate Species

| Species | Stoichiometry (Ti:Citrate) | Log β |

| [Ti(Hcit)]⁺ | 1:1 | 9.18 |

| [Ti(H₂cit)₃]²⁻ | 1:3 | 16.99 |

| [Ti(H₂cit)(Hcit)₂]⁴⁻ | 1:3 | 20.41 |

| [Ti(Hcit)₂(cit)]⁶⁻ | 1:3 | 16.11 |

| [Ti(cit)₃]⁸⁻ | 1:3 | 4.07 |

Note: Data sourced from Collins, J. M., et al. (2005).[1][2] Citric acid is denoted as H₄cit. The various protonation states are represented as H₃cit⁻, H₂cit²⁻, Hcit³⁻, and cit⁴⁻.

Spectroscopic Properties

The formation of these complexes is accompanied by distinct ultraviolet-visible (UV-Vis) spectral features. The Ti(IV)-citrate complexes exhibit charge-transfer absorptions with maximum absorbance (λmax) in the range of 250-310 nm.[1][2] The molar absorptivity (ε) for these transitions is typically between 5000 and 7000 M⁻¹cm⁻¹.[1][2]

Biological Interactions and Pathways

In biological media, such as blood plasma where citrate is present at approximately 100 µM, titanium(IV) is expected to form citrate complexes.[3] Speciation modeling at a physiological pH of 7.4 suggests that a transient tris-citrate complex, likely [Ti(cit)₃]⁸⁻, is formed.[3] This small-molecule complex is believed to act as a shuttle, delivering the titanium ion to larger biomolecules like serum transferrin, a key protein in iron transport.[3]

Caption: Proposed pathway for Ti(IV) transport in biological media.

Experimental Protocols

The determination of this compound speciation requires a combination of analytical techniques. Below are outlines of the key experimental methodologies cited in the literature.

Spectropotentiometric Titration

This is the primary technique for determining the stability constants of metal-ligand complexes.

Objective: To determine the formation constants of Ti(IV)-citrate complexes by measuring pH changes upon addition of a titrant.

Methodology:

-

Solution Preparation:

-

Prepare a stock solution of a titanium(IV) salt (e.g., from TiCl₄) in a non-complexing acid to prevent premature hydrolysis. Standardize the metal concentration.

-

Prepare a stock solution of citric acid of known concentration.

-

Prepare a carbonate-free solution of a strong base (e.g., NaOH) of known concentration to use as the titrant.

-

All solutions should be prepared in a background electrolyte (e.g., KCl or NaClO₄) of constant ionic strength.

-

-

Titration Setup:

-

Use a thermostated reaction vessel to maintain a constant temperature.

-

Calibrate a pH electrode using standard buffers.

-

Combine known volumes of the titanium(IV) stock, citric acid stock, and background electrolyte in the vessel. Vary the initial metal-to-ligand ratios across different experiments (e.g., 1:1, 1:3, 1:5).

-

-

Data Acquisition:

-

Titrate the solution with the standardized base.

-

Record the pH and the volume of titrant added at each step.

-

Simultaneously, UV-Vis spectra can be collected using a fiber-optic probe immersed in the solution to correlate spectral changes with pH.

-

-

Data Analysis:

-

Use specialized software (e.g., Hyperquad) to refine a chemical model of the species present in solution.

-

The software fits the potentiometric (and optionally, spectroscopic) data to the model to calculate the overall stability constants (β values) for each proposed complex.

-

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is used to identify the mass-to-charge ratio of ions in solution, providing direct evidence for the stoichiometry of the complexes.

Objective: To confirm the stoichiometry of the predominant Ti(IV)-citrate species in solution.

Methodology:

-

Sample Preparation: Prepare solutions of titanium(IV) and citric acid at various ratios and pH values, mimicking the conditions used in the potentiometric titrations.

-

Instrument Setup:

-

Use a high-resolution mass spectrometer equipped with an electrospray ionization source.

-

Operate the instrument in negative ion mode, as the citrate complexes are anionic.

-

Use gentle source conditions (e.g., low cone voltage) to minimize fragmentation of the non-covalent complexes in the gas phase.

-

-

Data Acquisition: Infuse the sample solution directly into the ESI source at a constant flow rate. Acquire mass spectra over a relevant m/z range.

-

Data Analysis: Analyze the resulting spectra to identify peaks corresponding to the predicted m/z values for various [Ti(citrate)ₓ]ⁿ⁻ species. The isotopic pattern for titanium should be used to confirm the identity of Ti-containing species.

Caption: General workflow for determining Ti(IV)-citrate speciation.

Conclusion

The speciation of this compound in biological media is dominated by the formation of tris-citrate complexes under conditions of excess citrate and physiological pH. The quantitative data and experimental protocols outlined in this guide provide a foundation for researchers in drug development and materials science to understand and predict the behavior of titanium in biological environments. The transient nature of the [Ti(cit)₃]⁸⁻ complex highlights its potential role as a delivery agent for titanium to protein targets, a critical consideration for the design of new metallodrugs. Further research is warranted to elucidate the speciation in more complex biological matrices and to understand the kinetics of ligand exchange with various biomolecules.

References

An In-depth Technical Guide on the Photogeneration of Titanium(III) from Titanium(IV) Citrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The photochemical reduction of titanium(IV) [Ti(IV)] to the potent reducing agent titanium(III) [Ti(III)] complexed with citrate (B86180) offers a versatile method for in situ generation of a reactive species with applications in various scientific domains, including biochemistry and potentially drug delivery. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and quantitative data associated with the photogeneration of Ti(III) from Ti(IV) citrate. Detailed experimental protocols for the synthesis, irradiation, and characterization of these titanium complexes are presented. The underlying photochemical mechanism is discussed, and the limited available quantitative data are summarized. Furthermore, this guide explores the potential downstream applications of photogenerated Ti(III), particularly its role as a reducing agent and its implications in biological systems.

Introduction

Titanium, in its +4 oxidation state, is relatively inert and biocompatible, finding extensive use in biomedical implants and pharmaceuticals. The reduction to the +3 oxidation state dramatically alters its chemical reactivity, transforming it into a strong reducing agent. The photogeneration of Ti(III) from a stable Ti(IV) precursor, such as a citrate complex, provides precise temporal and spatial control over the production of this highly reactive species. This targeted generation is of significant interest in fields where controlled reduction is paramount, such as in the activation of prodrugs or the site-specific generation of radicals for therapeutic purposes.

Citrate, a naturally occurring tridentate ligand, forms stable, water-soluble complexes with Ti(IV), making it an ideal carrier for in vivo applications. Upon irradiation with ultraviolet (UV) light, the Ti(IV)-citrate complex undergoes a ligand-to-metal charge transfer (LMCT) reaction, resulting in the formation of the Ti(III)-citrate complex and the oxidation of the citrate ligand.

Photochemical Reaction and Mechanism

The core of the process lies in the absorption of UV photons by the Ti(IV)-citrate complex, which excites an electron from the citrate ligand to an empty d-orbital of the Ti(IV) center. This results in the reduction of titanium and the generation of a citrate radical, which can undergo further reactions.

The overall reaction can be summarized as:

[Ti(IV)(citrate)] + hν (UV) → [Ti(III)(citrate)] + citrate radical

The structure of the Ti(IV)-citrate complex in aqueous solution is pH-dependent, with various protonated forms of citrate coordinating to the titanium center. The exact structure of the photoactive species influences the efficiency of the photoreduction.[1][2][3]

Diagram of the Photogeneration Mechanism

Caption: Photochemical reduction of Ti(IV) to Ti(III) citrate.

Quantitative Data

Quantitative data on the photogeneration of Ti(III) from Ti(IV) citrate is sparse in the literature. The following table summarizes the key reported values.

| Parameter | Value | Conditions | Reference |

| Molar Absorptivity (ε) of Ti(III)-citrate | 100 M⁻¹cm⁻¹ | at 547 nm | [4][5][6] |

| EPR g-value of Ti(III)-citrate | 1.949 | Aqueous solution | [4][5][6] |

| EPR Linewidth | 60 G | Aqueous solution | [4][5][6] |

Experimental Protocols

Preparation of Titanium(IV) Citrate Solution

A detailed understanding of the speciation of Ti(IV)-citrate complexes in solution is crucial for reproducible photochemical experiments. The formation of these complexes is highly pH-dependent.[1]

Materials:

-

Titanium(IV) chloride (TiCl₄)

-

Citric acid (H₃C₆H₅O₇) or Sodium citrate (Na₃C₆H₅O₇)

-

Sodium hydroxide (B78521) (NaOH) or Hydrochloric acid (HCl) for pH adjustment

-

Deionized water

Protocol:

-

Prepare a stock solution of citric acid or sodium citrate in deionized water.

-

Slowly add a stoichiometric amount of TiCl₄ to the citrate solution under vigorous stirring. The molar ratio of citrate to titanium should be at least 3:1 to ensure the formation of the tris-citrate complex and prevent the precipitation of titanium dioxide.[2]

-

Adjust the pH of the solution to the desired value (typically between 3 and 7) using NaOH or HCl. The speciation of the Ti(IV)-citrate complex is sensitive to pH.[2][3]

-

Filter the solution to remove any precipitate.

-

The final concentration of the Ti(IV)-citrate solution should be determined, for example, by ICP-MS.

Photochemical Irradiation

Equipment:

-

UV lamp (e.g., medium-pressure mercury lamp) with a known spectral output.

-

Quartz cuvettes or reaction vessel transparent to UV light.

-

Magnetic stirrer and stir bar.

-

Spectrophotometer for monitoring the reaction.

Protocol:

-

Place the Ti(IV)-citrate solution in a quartz cuvette or reaction vessel.

-

If desired, deaerate the solution by bubbling with an inert gas (e.g., argon or nitrogen) to prevent the re-oxidation of the photogenerated Ti(III) by dissolved oxygen.

-

Place the vessel at a fixed distance from the UV lamp. The intensity of the light source should be determined using actinometry for quantum yield calculations.

-

Irradiate the solution for a defined period while stirring.

-

Monitor the formation of the Ti(III)-citrate complex in real-time by measuring the absorbance at 547 nm using a UV-Vis spectrophotometer.[4][5][6]

Diagram of the Experimental Workflow

Caption: Workflow for photogeneration and analysis of Ti(III) citrate.

Characterization of Titanium(III) Citrate

UV-Visible Spectroscopy:

-

The formation of the Ti(III)-citrate complex can be monitored by the appearance of a characteristic absorption peak at 547 nm.[4][5][6] The concentration can be quantified using the Beer-Lambert law with a molar absorptivity of 100 M⁻¹cm⁻¹.[4][5][6]

Electron Paramagnetic Resonance (EPR) Spectroscopy:

-

EPR is a highly sensitive technique for the detection and characterization of paramagnetic species like Ti(III) (a d¹ ion).

-

The Ti(III)-citrate complex in aqueous solution exhibits a characteristic EPR signal at a g-value of 1.949 with a linewidth of 60 G.[4][5][6]

-

EPR spin trapping can be employed to identify short-lived radical intermediates formed during the photochemical reaction.

Applications in Biological Systems and Drug Development

While the direct application of photogenerated Ti(III) from Ti(IV) citrate in a signaling pathway for drug development is not yet well-established in the literature, its potent reducing properties and the ability to generate radicals open up several potential avenues for research.

As a Reducing Agent

Photogenerated Ti(III) can be used to reduce a variety of biological molecules with high spatial and temporal control. This could be harnessed for:

-

Prodrug Activation: Designing prodrugs that are activated by reduction. The localized photorelease of Ti(III) could trigger the conversion of the prodrug to its active form only at the desired site of action, minimizing systemic toxicity.

-

Enzyme Modulation: Ti(III) citrate is known to be a reductant for enzymes like nitrogenase.[7] This property could be explored to modulate the activity of redox-sensitive enzymes involved in disease pathways.

Radical Generation and Therapeutic Effects

The photochemical process generates not only Ti(III) but also citrate radicals. These and other secondary radicals produced through reactions with Ti(III) can induce cellular damage. This principle is the basis of photodynamic therapy (PDT). While most titanium-based PDT utilizes TiO₂ nanoparticles to generate reactive oxygen species (ROS), the direct photolysis of Ti(IV) complexes presents an alternative, potentially oxygen-independent, mechanism for generating cytotoxic radicals.[8][9] This could be advantageous for treating hypoxic tumors that are resistant to conventional PDT.

Potential Signaling Pathways:

The interaction of titanium ions and the radicals generated during photolysis with cellular components could potentially modulate various signaling pathways. For instance, studies on titanium dioxide nanoparticles have shown that the generated ROS can induce autophagy and apoptosis in cancer cells.[10] While the specific pathways triggered by photogenerated Ti(III) citrate remain to be elucidated, it is plausible that they could involve stress-activated pathways and those sensitive to changes in the cellular redox state.

Diagram of Potential Biological Applications

Caption: Potential applications of photogenerated Ti(III) citrate.

Conclusion and Future Directions

The photogeneration of Ti(III) from Ti(IV) citrate is a promising technique for the controlled production of a potent reducing agent. While the fundamental photochemical process has been characterized, there is a clear need for more detailed quantitative studies, including the determination of quantum yields and reaction kinetics under various conditions (e.g., pH, citrate concentration, wavelength of irradiation).

For researchers in drug development, the key challenge and opportunity lie in elucidating the specific interactions of photogenerated Ti(III) and associated radicals with biological systems. Future research should focus on:

-

Investigating the reactivity of photogenerated Ti(III)-citrate with specific biomolecules such as DNA, proteins, and lipids.

-

Designing and synthesizing Ti(IV)-based prodrugs that can be activated by this photochemical method.

-

Exploring the cellular signaling pathways modulated by the photogenerated species to identify potential therapeutic targets.

By addressing these research gaps, the full potential of this photochemical system in the development of novel therapeutic strategies can be unlocked.

References

- 1. pH-dependent isolations and spectroscopic, structural, and thermal studies of titanium citrate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. research.ed.ac.uk [research.ed.ac.uk]

- 6. Photogeneration of titanium(III) from titanium(IV) citrate in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A continuous, spectrophotometric activity assay for nitrogenase using the reductant titanium(III) citrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Photodynamic N-TiO2 Nanoparticle Treatment Induces Controlled ROS-mediated Autophagy and Terminal Differentiation of Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Using Titanium Citrate as a Reducing Agent in Anaerobic Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

The successful cultivation of obligate anaerobic microorganisms is fundamental to research in microbiology, drug development, and various industrial processes. A critical factor for success is the establishment and maintenance of a low redox potential in the culture medium to protect oxygen-sensitive enzymes and metabolic pathways. Titanium (III) citrate (B86180) has emerged as a highly effective reducing agent for creating and maintaining strictly anaerobic conditions.[1][2] This document provides detailed application notes and protocols for the preparation and use of titanium (III) citrate in anaerobic culture.

Titanium (III) citrate offers several advantages over other reducing agents, such as cysteine and sodium sulfide. It can achieve a very low redox potential, is non-toxic at appropriate concentrations, and its color change upon oxidation provides a visual indication of the redox status of the medium.[1][2]

Data Presentation

Comparison of Redox Potentials of Different Reducing Agents

The selection of a reducing agent significantly impacts the redox potential (Eh) of the anaerobic medium. The following table summarizes the redox potentials achieved with titanium citrate compared to other commonly used reducing agents.

| Reducing Agent | Concentration | Redox Potential (Eh) (mV) | Reference |

| Cysteine hydrochloride | Not Specified | -167.8 | [3] |

| Dithiothreitol | Not Specified | -175.8 | [3] |

| Titanium (III) citrate | 5 x 10⁻⁴ M | -302.4 | [3] |

| Titanium (III) citrate | 2 x 10⁻³ M | -403.9 | [3] |

As the data indicates, titanium (III) citrate can achieve a significantly lower redox potential compared to cysteine and dithiothreitol, making it particularly suitable for the cultivation of highly oxygen-sensitive anaerobes.

Effect of this compound on the Growth of Rumen Bacteria

While this compound is an effective reducing agent, its impact on bacterial growth should be considered. The following table presents data on the growth of various rumen bacteria in media reduced with different agents. Growth is represented as the maximum optical density (AODmax) reached.

| Bacterial Strain | Cysteine hydrochloride (AODmax) | Dithiothreitol (AODmax) | Titanium (III) citrate (AODmax) |

| Bacteroides amylophilus 70 | 0.85 | 0.68 | 0.75 |

| Bacteroides ruminicola GA33 | 0.65 | 0.45 | 0.30 |

| Butyrivibrio fibrisolvens D1 | 0.90 | 0.80 | 0.82 |

| Eubacterium ruminantium GA195 | 0.55 | 0.35 | 0.25 |

| Megasphaera elsdenii B159 | 1.10 | 1.05 | 1.00 |

| Ruminococcus albus 7 | 0.70 | 0.60 | 0.50 |

| Selenomonas ruminantium GA192 | 0.95 | 0.85 | 0.78 |

| Streptococcus bovis Pe,8 | 1.20 | 1.15 | 1.10 |

Data adapted from Jones and Pickard, 1980.[3]

These data suggest that while this compound supports the growth of many anaerobes, for some strains, particularly those with a requirement for sulfur-containing compounds, cysteine may result in better growth.[3]

Experimental Protocols

Preparation of Titanium (III) Citrate Stock Solution

This protocol is adapted from Zehnder and Wuhrmann (1976).[4]

Materials:

-

Titanium (III) chloride (TiCl₃), 15% solution

-

Sodium citrate, 0.2 M solution

-

Saturated sodium carbonate (Na₂CO₃) solution

-

Nitrogen gas (oxygen-free)

-

Sterile serum bottles

-

Sterile syringes and needles

-

Sterile 0.22 µm syringe filter

Procedure:

-

In an anaerobic chamber or under a continuous stream of oxygen-free nitrogen, add 5.0 ml of 15% titanium (III) chloride solution to 50.0 ml of 0.2 M sodium citrate solution in a sterile container.

-

The solution will initially be a deep purple color.

-

While continuously gassing with nitrogen, neutralize the solution by slowly adding saturated sodium carbonate solution dropwise until the pH reaches 7.0. The color of the solution will change to a light violet/grey.

-

Aseptically transfer the neutralized titanium (III) citrate solution into a sterile serum bottle.

-

Seal the bottle with a sterile butyl rubber stopper and an aluminum crimp.

-

The final stock solution should be filter-sterilized through a 0.22 µm syringe filter into a sterile, nitrogen-flushed serum bottle.

-

Store the stock solution under a nitrogen atmosphere in the dark at 4°C.

Preparation of Anaerobic Culture Medium with this compound

Materials:

-

Basal culture medium components (without heat-labile substances)

-

Resazurin (B115843) solution (0.1% w/v)

-

Prepared sterile titanium (III) citrate stock solution

-

Oxygen-free nitrogen or a nitrogen/carbon dioxide gas mixture

-

Sterile culture tubes or flasks with appropriate stoppers

-

Autoclave

Procedure:

-

Prepare the basal culture medium by dissolving all heat-stable components in distilled water.

-

Add resazurin solution to the medium to a final concentration of 0.0001% (w/v) as a redox indicator. The medium will be pink or blue in the presence of oxygen.

-

Dispense the medium into culture tubes or flasks.

-

Sparge the medium with oxygen-free nitrogen or a suitable gas mixture for at least 30 minutes to remove dissolved oxygen.

-

Seal the vessels with appropriate stoppers (e.g., butyl rubber stoppers).

-

Autoclave the medium at 121°C for 15 minutes.

-

Allow the medium to cool to room temperature.

-

Aseptically add the sterile titanium (III) citrate stock solution to the autoclaved medium to achieve the desired final concentration (typically between 0.1 and 0.5 mM). This should be done using a sterile syringe and needle.

-

Upon addition of the titanium (III) citrate, the resazurin indicator will turn colorless, indicating a sufficiently low redox potential. The medium is now ready for inoculation.

Mandatory Visualizations

Mechanism of Oxygen Removal and Redox Indication

Caption: Mechanism of oxygen removal by Ti(III) citrate.

Experimental Workflow for Anaerobic Medium Preparation

Caption: Workflow for preparing anaerobic media with Ti(III) citrate.

Troubleshooting

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Precipitate forms in the this compound stock solution. | - Incomplete chelation of titanium.- pH is not neutral. | - Ensure the correct ratio of titanium chloride to sodium citrate is used.- Carefully adjust the pH to 7.0 with saturated sodium carbonate. |

| Medium remains pink/blue after adding this compound. | - Insufficient this compound added.- Introduction of oxygen during addition.- this compound solution has oxidized. | - Add more sterile this compound solution until the medium becomes colorless.- Ensure all manipulations are performed under a stream of oxygen-free gas.- Prepare a fresh stock solution of this compound. |